molecular formula C19H15FN2O2 B12193268 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B12193268
M. Wt: 322.3 g/mol
InChI Key: DMAHGYWEGMMOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide is a synthetic hybrid molecule designed for pharmaceutical and microbiological research. It incorporates key pharmacophores from biologically active scaffolds: a 5-fluoroindole moiety linked via a tryptamine-like ethylamine chain to a benzofuran-2-carboxamide group. This specific molecular architecture is of significant interest in early-stage drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, known to regulate numerous proteins and genes involved in disease pathways . The strategic incorporation of a fluorine atom at the 5-position of the indole ring is a common tactic in lead optimization. Fluorination typically enhances a compound's lipophilicity and metabolic stability, which often leads to improved bioavailability and stronger binding affinity to target proteins . The benzofuran moiety is another prominent scaffold extensively investigated for its diverse pharmacological properties, making it a valuable component in the design of new bioactive agents . In a research context, this compound is primarily valuable for investigating targets within the central nervous system. The structural motif of a benzofuran-2-carboxamide linked to an indol-3-ylethylamine system is found in compounds known to interact with serotonin (5-hydroxytryptamine) receptors and act as serotonin receptor agonists . Furthermore, structurally similar indole-5-carboxamide analogues have demonstrated potent and selective inhibition of Monoamine Oxidase B (MAO-B), an enzyme target for Parkinson's disease . The compound also holds promise in antimicrobial research. Both indole and benzofuran derivatives have well-documented antimicrobial and antibiofilm activities against a range of pathogens, including Staphylococcus aureus (including MRSA strains) and Candida albicans . Researchers can utilize this compound as a chemical tool to probe these and other biological mechanisms, study structure-activity relationships (SAR), and evaluate its potential as a lead structure for novel therapeutic agents.

Properties

Molecular Formula

C19H15FN2O2

Molecular Weight

322.3 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H15FN2O2/c20-14-5-6-16-15(10-14)13(11-22-16)7-8-21-19(23)18-9-12-3-1-2-4-17(12)24-18/h1-6,9-11,22H,7-8H2,(H,21,23)

InChI Key

DMAHGYWEGMMOQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Fluorination and Indole Cyclization

Trifluoroacetic anhydride (TFAA) is employed to protect the indole nitrogen during fluorination. A solution of 5-fluoroindole in DMF treated with TFAA at 0°C forms the N-trifluoroacetyl intermediate, which undergoes hydrolysis under basic conditions (10% NaOH, reflux) to yield 5-fluoro-1H-indole-3-carboxylic acid. Modifications using LiOtBu in DMF at 100°C under CO₂ atmosphere achieve 94% yield for carboxylation.

Table 1: Optimization of 5-Fluoroindole-3-carboxylic Acid Synthesis

Reagent SystemTemperatureYieldPurity (HPLC)
TFAA/NaOH (Reflux)100°C75%98.2%
LiOtBu/CO₂ (DMF)100°C94%99.1%
H₂SO₄/MeOH (Esterification)Reflux83%97.5%

Synthesis of Benzofuran-2-carboxamide

Benzofuran-2-carboxylic acid is prepared via Perkin rearrangement of o-hydroxyacetophenone derivatives. Cyclization of 2-hydroxybenzaldehyde with chloroacetone in acetic anhydride affords benzofuran-2-carbonyl chloride upon treatment with oxalyl chloride. Subsequent amidation with ammonium hydroxide yields the primary carboxamide.

Critical Note: The benzofuran ring’s electron-rich nature demands mild amidation conditions to prevent electrophilic aromatic substitution side reactions.

Amide Coupling Strategies

Coupling of 2-(5-fluoro-1H-indol-3-yl)ethylamine with benzofuran-2-carboxylic acid employs carbodiimide-based reagents. EDCI/HOBt in dichloromethane at 20°C provides moderate yields (50%), while PyBOP/DIPEA in DMF increases efficiency to 72%. Microwave-assisted coupling (100°C, 10 min) reduces reaction time but risks indole decomposition.

Table 2: Comparison of Coupling Reagents

Reagent SystemSolventTimeYield
EDCI/HOBtCH₂Cl₂12 h50%
HATU/DIPEADMF4 h65%
PyBOP/NMMDMF2 h72%
DCC/DMAPTHF24 h58%

Purification and Characterization

Final purification utilizes preparative HPLC (C18 column, 60% MeCN/H₂O) or silica gel chromatography (EtOAc/hexane gradient). LC-MS analysis confirms molecular ion peaks at m/z 365.1 [M+H]⁺. ¹H NMR (DMSO-d₆) displays characteristic signals: δ 8.21 (s, indole H-2), 7.89 (d, benzofuran H-5), and 3.65 ppm (t, ethyl CH₂).

Scale-Up Considerations and Industrial Adaptations

Kilogram-scale production substitutes EDCI with cost-effective DIC (N,N'-diisopropylcarbodiimide), achieving 68% yield with in-situ urea precipitation. Continuous flow systems reduce reaction time from hours to minutes, enhancing throughput while maintaining >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

5-Bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide (CAS 951996-65-9)

  • Structural Features : This analog substitutes a bromine atom at the 5-position of the benzofuran ring, increasing molecular weight to 401.2 g/mol (C₁₉H₁₄BrFN₂O₂) .
  • No pharmacological data are provided, but halogenation often impacts receptor binding affinity and metabolic stability .

N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide (ABBF)

  • Structural Features : Incorporates a methoxyphenyl group on the benzofuran and an azabicyclo[2.2.2]octane moiety instead of the indole-ethyl chain .
  • Pharmacological Profile :
    • Alpha7 nicotinic acetylcholine receptor (α7nAChR) agonist with demonstrated pro-cognitive effects in rodent models .
    • Improves working and recognition memory, suggesting CNS penetration and receptor specificity absent in the target compound .
  • Molecular Weight : ~379.4 g/mol (calculated), lighter than the brominated analog but structurally distinct from the target compound.

2-(2-(5-Fluoro-1H-indol-3-yl)propyl)isoindoline-1,3-dione (215e)

  • Structural Features : Features a propyl linker and an isoindoline-1,3-dione group instead of the benzofuran-carboxamide .
  • Molecular Weight : ~353.4 g/mol (CAS 1144467-72-0) .

(R)-1-(2-[5-Fluoro-1H-indol-3-yl]ethyl)-4-methoxy-4([phenylsulfinyl]methyl)piperidine (GR159897)

  • Structural Features : Replaces the benzofuran-carboxamide with a piperidine ring bearing methoxy and phenylsulfinyl groups .
  • Pharmacological Relevance : Piperidine derivatives often target G-protein-coupled receptors (GPCRs) , suggesting divergent mechanisms compared to benzofuran-based compounds .

Compound 193 (S)—N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-fluoro-1H-indol-3-yl)acetamide

  • Structural Features : A structurally complex acetamide with a pyridine core, sulfonamido group, and fluorophenyl substituents .
  • Molecular Weight : ~696.1 g/mol (estimated).
  • Key Differences : The acetamide linkage and pyridine system may enhance metabolic stability but reduce CNS penetration compared to the simpler carboxamide scaffold .

Comparative Data Table

Compound Name (CAS) Structural Features Molecular Weight (g/mol) Pharmacological Findings References
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide (951958-00-2) Benzofuran-2-carboxamide, 5-fluoroindole ethyl 322.3 No explicit data
5-Bromo analog (951996-65-9) 5-Bromo substitution on benzofuran 401.2 Undisclosed
ABBF Azabicyclo[2.2.2]octane, methoxyphenyl ~379.4 α7nAChR agonist; improves memory in rodents
215e (1144467-72-0) Isoindoline-1,3-dione, propyl linker 353.4 Synthetic intermediate; no activity reported
GR159897 Piperidine, phenylsulfinyl, methoxy ~432.5 GPCR modulation (inferred)
Compound 193 Acetamide, pyridine, sulfonamido, chloro ~696.1 Synthesized via multistep route; no bioactivity data

Discussion of Structural and Functional Implications

  • The absence of bulky groups in the target compound may favor CNS penetration .
  • Receptor Specificity : ABBF’s azabicyclo and methoxyphenyl groups confer α7nAChR agonism, absent in the target compound, highlighting the importance of bicyclic systems for nicotinic receptor targeting .
  • Linker Modifications : The ethyl linker in the target compound vs. propyl in 215e or acetamide in Compound 193 influences conformational flexibility and interaction with hydrophobic binding pockets .

Biological Activity

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the presence of an indole moiety and a benzofuran core. The molecular formula is C19H16FN2O2C_{19}H_{16}FN_{2}O_{2}, with a molecular weight of approximately 329.34 g/mol. The compound's unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The indole and benzofuran moieties facilitate non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of target proteins.

Key Mechanisms:

  • Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in certain cell lines, contributing to its cytotoxic effects.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notably:

  • Cytotoxicity : The compound exhibited significant cytotoxicity against various cancer cell lines, including K562 (human leukemia) and MOLT-4 cells. The IC50 values indicate effective growth inhibition at low concentrations.
    Cell LineIC50 (µM)
    K56215
    MOLT-420
  • Mechanism Studies : Flow cytometry analysis revealed that exposure to this compound resulted in increased phosphatidylserine exposure on the cell membrane, a hallmark of early apoptosis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study on Apoptotic Mechanisms

A detailed study focused on the apoptotic pathways activated by this compound in K562 cells. Researchers observed that treatment with the compound led to:

  • A significant increase in caspase 3 and 7 activities after 48 hours of exposure.
  • Enhanced ROS production, which correlated with increased apoptotic cell death.

These findings suggest that the compound may act through mitochondrial pathways, further supporting its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.